Methyl 5-(2,4-dichlorophenyl)-4-(hydroxymethyl)-1,2-dimethyl-2-pyrrolidinecarboxylate
CAS No.: 1052611-56-9
Cat. No.: VC4044309
Molecular Formula: C15H19Cl2NO3
Molecular Weight: 332.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052611-56-9 |
|---|---|
| Molecular Formula | C15H19Cl2NO3 |
| Molecular Weight | 332.2 g/mol |
| IUPAC Name | methyl 5-(2,4-dichlorophenyl)-4-(hydroxymethyl)-1,2-dimethylpyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C15H19Cl2NO3/c1-15(14(20)21-3)7-9(8-19)13(18(15)2)11-5-4-10(16)6-12(11)17/h4-6,9,13,19H,7-8H2,1-3H3 |
| Standard InChI Key | PGGNJUFXKPAEFZ-UHFFFAOYSA-N |
| SMILES | CC1(CC(C(N1C)C2=C(C=C(C=C2)Cl)Cl)CO)C(=O)OC |
| Canonical SMILES | CC1(CC(C(N1C)C2=C(C=C(C=C2)Cl)Cl)CO)C(=O)OC |
Introduction
Chemical and Structural Properties
The compound’s structure features a pyrrolidine ring substituted at positions 1, 2, 4, and 5. Key functional groups include a 2,4-dichlorophenyl moiety at position 5, a hydroxymethyl group at position 4, and a methyl ester at position 2 . The stereochemistry and spatial arrangement of these groups influence its reactivity and interactions in synthetic pathways.
Molecular and Physical Characteristics
The molecular formula corresponds to a molar mass of 332.22 g/mol . While explicit data on melting/boiling points and solubility are unavailable, analogous pyrrolidine derivatives suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane . The presence of electronegative chlorine atoms and the ester group likely enhances stability against hydrolysis under neutral conditions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1052611-56-9 | |
| Molecular Formula | ||
| Molecular Weight | 332.22 g/mol | |
| SMILES | CC1(CC(C(N1C)C2=C(C=C(C=C2)Cl)Cl)CO)C(=O)OC | |
| Purity (Commercial) | ≥95% |
Synthesis and Preparation
Industrial synthesis routes remain proprietary, but general strategies for analogous pyrrolidinecarboxylates involve multi-step sequences:
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Ring Formation: Cyclization of γ-amino ketones or acids via intramolecular Mannich reactions.
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Functionalization: Introduction of the 2,4-dichlorophenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling .
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Esterification: Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide.
Reaction conditions (temperature, catalysts) are critical to achieving regioselectivity and avoiding side products like regioisomers or over-chlorinated byproducts. For instance, the hydroxymethyl group at position 4 may originate from a reduction step (e.g., NaBH₄ reduction of a ketone precursor) .
Applications in Pharmaceutical and Chemical Research
Intermediate in Drug Discovery
The compound’s dichlorophenyl and ester groups make it a candidate for synthesizing kinase inhibitors or antimicrobial agents. Chlorinated aromatic rings are prevalent in drugs like chloramphenicol and diclofenac, suggesting potential bioactivity . Its pyrrolidine core is also found in cognitive enhancers targeting dopamine receptors, though no direct studies confirm this application .
Material Science
The hydroxymethyl group offers a site for further functionalization, enabling the synthesis of polymers or dendrimers with tailored hydrophilicity . Such derivatives could be explored for drug delivery systems or catalytic frameworks.
Comparative Analysis with Structural Analogs
Comparing this compound to methyl 5-(4-chlorophenyl)-4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate (CAS: 1217733-33-9) reveals:
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Enhanced Lipophilicity: The 2,4-dichloro substitution increases logP vs. mono-chloro analogs, impacting membrane permeability .
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Synthetic Complexity: Additional chlorine introduces steric hindrance, complicating regioselective synthesis .
Future Research Directions
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